molecular formula C15H24O B7782070 (2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal

Cat. No.: B7782070
M. Wt: 220.35 g/mol
InChI Key: FCTUUDRIJRIQDN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal, also known as geranial, is a naturally occurring compound found in the essential oils of several plants, including lemongrass and lemon balm. It is a type of monoterpenoid and is known for its strong lemon scent. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal can be synthesized through several methods. One common method involves the oxidation of geraniol, nerol, or linalool. These reactions typically require specific conditions, such as the presence of an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrially, this compound is often extracted from natural sources like lemongrass oil. The extraction process involves steam distillation followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. Additionally, it can modulate inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3,7-Dimethyl-4-(3-methylbut-2-EN-1-YL)octa-2,6-dienal is unique due to its strong lemon scent and its versatility in undergoing various chemical reactions. Its natural occurrence and ease of extraction make it a valuable compound in multiple industries .

Properties

IUPAC Name

(2E)-3,7-dimethyl-4-(3-methylbut-2-enyl)octa-2,6-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12(2)6-8-15(9-7-13(3)4)14(5)10-11-16/h6-7,10-11,15H,8-9H2,1-5H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUUDRIJRIQDN-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC=C(C)C)C(=CC=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(CC=C(C)C)/C(=C/C=O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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